molecular formula C16H22N2O3 B6767545 N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Cat. No.: B6767545
M. Wt: 290.36 g/mol
InChI Key: DEAYMSVDUAIACB-UHFFFAOYSA-N
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Description

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is a complex organic compound with a unique structure that includes cyclopropyl, oxan, and oxazole groups

Properties

IUPAC Name

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-15(18-14(10-1-2-10)11-3-4-11)13-9-21-16(17-13)12-5-7-20-8-6-12/h9-12,14H,1-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEAYMSVDUAIACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2CC2)NC(=O)C3=COC(=N3)C4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of the oxazole ring, followed by the introduction of the oxan and dicyclopropylmethyl groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced oxazole compounds.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced oxazole compounds.

Scientific Research Applications

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole derivatives and compounds with cyclopropyl and oxan groups. Examples include:

  • 2-(oxan-4-yl)-1,3-oxazole-4-carboxamide
  • N-(cyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide

Uniqueness

N-(dicyclopropylmethyl)-2-(oxan-4-yl)-1,3-oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

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